
N-Methyl-N-naphthalen-1-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)guanidine typically involves the reaction of naphthylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-1-(naphthalen-1-yl)guanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various naphthyl derivatives and substituted guanidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-Methyl-1-(naphthalen-1-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The naphthalene ring provides hydrophobic interactions that enhance the binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-Methylguanidine: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
Naphthylguanidine: Similar structure but without the methyl group, affecting its biological activity and binding properties.
Uniqueness
1-Methyl-1-(naphthalen-1-yl)guanidine is unique due to the presence of both the naphthalene ring and the guanidine group, which confer distinct chemical and biological properties.
特性
CAS番号 |
114646-66-1 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
1-methyl-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N3/c1-15(12(13)14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H3,13,14) |
InChIキー |
KOOGVGDBZAMVNF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
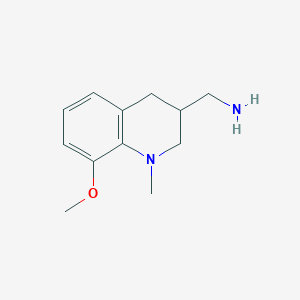
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
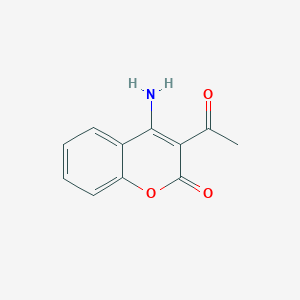
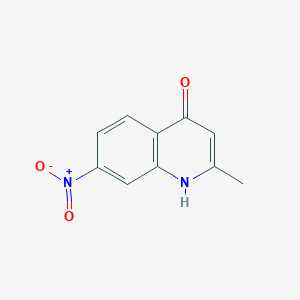
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
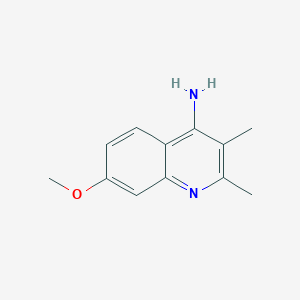
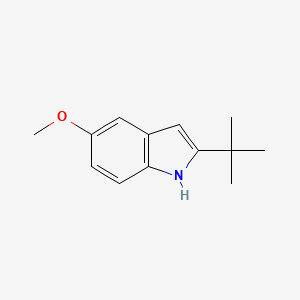

![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
